![molecular formula C5H3F3N2O B026336 2-(Trifluoromethyl)pyrimidin-5-ol CAS No. 100991-09-1](/img/structure/B26336.png)
2-(Trifluoromethyl)pyrimidin-5-ol
Overview
Description
“2-(Trifluoromethyl)pyrimidin-5-ol” is a pyrimidine derivative with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of “2-(Trifluoromethyl)pyrimidin-5-ol” involves the use of 2-aminopyridines as starting material. The 2-aminopyridines are first synthesized into 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl) pyridines .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)pyrimidin-5-ol” has been characterized by element analysis and NMR spectra . Further studies on its structure and dynamics have been conducted using computational and experimental methods .Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethyl)pyrimidin-5-ol” are complex and involve several steps. For instance, the reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2 (1 H)-ones .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)pyrimidin-5-ol” has a molecular weight of 164.09 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 164.01974721 g/mol .Scientific Research Applications
Pharmaceutical Development
2-(Trifluoromethyl)pyrimidin-5-ol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of drugs . This compound can be utilized to develop new medications with improved efficacy and safety profiles.
Agrochemical Synthesis
The pyrimidine ring is a common motif in agrochemicals due to its ability to interact with biological targets2-(Trifluoromethyl)pyrimidin-5-ol serves as a precursor for the synthesis of herbicides and pesticides, contributing to the control of pests and diseases in crops .
Antifungal Agents
Research has shown that trifluoromethyl pyrimidine derivatives exhibit significant antifungal properties2-(Trifluoromethyl)pyrimidin-5-ol could be used to design novel antifungal agents that help combat fungal infections in both humans and plants .
Anticancer Research
Compounds containing the trifluoromethyl group have been evaluated for their anticancer activities. Derivatives of 2-(Trifluoromethyl)pyrimidin-5-ol may be synthesized and tested as potential anticancer agents, offering new avenues for cancer treatment .
Insecticidal Properties
The structural uniqueness of trifluoromethyl pyrimidines allows for the development of insecticides with specific modes of action2-(Trifluoromethyl)pyrimidin-5-ol derivatives can be explored for their insecticidal activities, providing new solutions for pest management .
Material Science
In material science, 2-(Trifluoromethyl)pyrimidin-5-ol can be used to create advanced materials with unique properties, such as increased resistance to degradation or improved electronic characteristics, which are valuable in various industrial applications .
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group (-cf3) have been found to exhibit improved drug potency towards various enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives, which share structural similarities with 2-(trifluoromethyl)pyrimidin-5-ol, have been found to exhibit various biological and pharmacological activities .
Pharmacokinetics
It’s known that similar compounds undergo gradual biotransformation, mainly via the action of liver microsomes .
Result of Action
It’s known that similar compounds have shown effectiveness against various transplantable tumors in mice following oral administration .
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept in a tightly closed container .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)pyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXXIOBBIIATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544541 | |
Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100991-09-1 | |
Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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